4-Methylfuro[3,2-g]chromen-7-one
Description
Properties
IUPAC Name |
4-methylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c1-7-8-2-3-12(13)15-11(8)6-10-9(7)4-5-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPRWGCJWLAYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166592 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-89-7 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylfuro[3,2-g]chromen-7-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 7H-furo(3,2-g)(1)benzopyran-7-one as a starting material, which is then subjected to methylation reactions to introduce the methyl group at the 4-position . The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methylfuro[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown potential in the treatment of skin disorders, such as psoriasis and vitiligo, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylfuro[3,2-g]chromen-7-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the treatment of skin disorders, where the compound can inhibit the proliferation of abnormal skin cells. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural variations among furocoumarin derivatives include substituent type (e.g., alkyl, alkoxy, aryl) and position (e.g., 4-, 5-, or 9-position). Below is a comparative analysis:
Key Observations :
- Steric Effects : Bulky substituents (e.g., phenylbutoxy in Psora-4) may hinder binding to enzymatic pockets compared to smaller groups like methyl .
CYP3A4 Inhibition
- This compound : Derivatives with methyl or short alkyl chains at the 4-position show moderate CYP3A4 inhibition. The methyl group facilitates π-stacking interactions with heme in CYP3A4, similar to bergamottin (BM) .
- Psora-4 and PAP-1 : These derivatives with extended alkoxy chains exhibit stronger CYP3A4 inhibition due to hydrophobic interactions with residues like F304 and H-bonding with T309 .
- Bergamottin (BM): The furochromenone ring coordinates with heme iron (O–Fe³⁺ distance: ~4.0 Å), a mechanism shared with 4-methyl derivatives but modulated by side-chain flexibility .
Anticancer Activity
- 4-Methoxy Derivatives (e.g., 3j, 3k) : Substitutions at the 4-position (e.g., propionamide, isobutyramide) enhance light-activated cytotoxicity in breast cancer cells. Methyl groups may stabilize the chromophore for improved photodynamic effects .
- Byakangelicol : The 5-methoxy group confers anti-inflammatory and antioxidant properties, diverging from the 4-methyl derivative’s CYP-focused activity .
Structure-Activity Relationships (SAR)
- Position of Substitution : Activity varies significantly with substituent position. For example, 5-methoxy derivatives (Byakangelicol) target different pathways (e.g., Aβ42 in Alzheimer’s) compared to 4-substituted compounds .
- Side-Chain Rigidity : Derivatives with rigid double bonds (e.g., 9b–d in ) show reduced CYP3A4 inhibition compared to flexible chains, highlighting the importance of conformational adaptability .
- Electrophilic Warheads: Psoralen derivatives with warheads at position 3 (e.g., oxathiazolone) exhibit stronger immunoproteasome inhibition than 4-methyl variants, emphasizing the role of electrophilic reactivity .
Q & A
Q. What are the standard synthetic routes for 4-methylfuro[3,2-g]chromen-7-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via O-alkylation or hydroxylation of psoralen derivatives. Key intermediates (e.g., 4-hydroxy-9-methoxy derivatives) are purified using column chromatography and characterized via , , and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and substituent positions . For example, alkylation at the 4-position often involves methoxy or methylbutenyl groups, as seen in imperatorin analogs .
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254–310 nm) is standard for purity assessment. Spectrofluorimetry (ex/em: 300/450 nm) offers higher sensitivity in biological samples, validated via calibration curves (R > 0.99) . LC-MS/MS is preferred for low-concentration detection in pharmacokinetic studies, with LOQs < 10 ng/mL .
Q. How does the methyl group at position 4 influence the compound’s photochemical stability?
- Methodology : UV-Vis spectroscopy (200–400 nm) under controlled light exposure (e.g., 365 nm UVA) reveals stability trends. Comparative studies with non-methylated analogs (e.g., psoralen) show methyl substitution reduces photo-degradation rates by ~20–30%, likely due to steric hindrance .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in studies of this compound’s immunoproteasome inhibition?
- Methodology : Discrepancies in β5i subunit inhibition (IC variability: 1–10 µM) may arise from assay conditions (e.g., ATP concentration). Standardize assays using recombinant human immunoproteasomes and compare activity under identical buffer conditions (pH 7.4, 37°C). Structure-activity relationship (SAR) models highlight that electron-withdrawing groups at position 3 enhance binding affinity .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) using CYP3A4 crystal structures (PDB: 4NY4) identify key binding residues (e.g., Phe304, Arg105). Free energy calculations (MM-GBSA) validate metabolite formation (e.g., 4-hydroxylation), aligning with in vitro microsomal assays .
Q. What structural modifications improve selectivity for cancer cell lines without increasing toxicity?
- Methodology : Derivatization at position 9 (e.g., introducing dihydroxy or amino groups) enhances cytotoxicity (IC: 5–15 µM in HepG2) while reducing off-target effects. SAR studies using MTT assays on normal fibroblasts (e.g., NIH/3T3) and cancer cells guide optimization. For example, 4-amino-9-methoxy derivatives show a 5-fold selectivity index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
